molecular formula C12H15BrFNO B1372072 1-(4-Bromo-2-fluorobenzyl)piperidin-4-ol CAS No. 1044924-10-8

1-(4-Bromo-2-fluorobenzyl)piperidin-4-ol

Cat. No.: B1372072
CAS No.: 1044924-10-8
M. Wt: 288.16 g/mol
InChI Key: ZYMAHRVUIFWGOB-UHFFFAOYSA-N
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Description

1-(4-Bromo-2-fluorobenzyl)piperidin-4-ol is a piperidine derivative characterized by a 4-bromo-2-fluorobenzyl substituent attached to the nitrogen atom of the piperidine ring, with a hydroxyl group at the 4-position. Its molecular formula is C₁₂H₁₅BrFNO, and it has a molar mass of 288.16 g/mol . This compound is primarily utilized as an intermediate in medicinal chemistry for synthesizing bioactive molecules, including sulfonyl fluorides (e.g., 4-(4-bromo-2-fluorobenzyl)piperazine-1-sulfonyl fluoride) and antimicrobial agents .

Properties

IUPAC Name

1-[(4-bromo-2-fluorophenyl)methyl]piperidin-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15BrFNO/c13-10-2-1-9(12(14)7-10)8-15-5-3-11(16)4-6-15/h1-2,7,11,16H,3-6,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYMAHRVUIFWGOB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1O)CC2=C(C=C(C=C2)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15BrFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201230161
Record name 4-Piperidinol, 1-[(4-bromo-2-fluorophenyl)methyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201230161
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

288.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1044924-10-8
Record name 4-Piperidinol, 1-[(4-bromo-2-fluorophenyl)methyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1044924-10-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Piperidinol, 1-[(4-bromo-2-fluorophenyl)methyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201230161
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthesis of 1-(4-Bromo-2-fluorobenzyl)piperidin-4-ol typically involves the following steps:

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

1-(4-Bromo-2-fluorobenzyl)piperidin-4-ol undergoes various types of chemical reactions, including:

Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and various nucleophiles or electrophiles depending on the desired transformation. Major products formed from these reactions include substituted benzyl derivatives and modified piperidine rings.

Scientific Research Applications

Medicinal Chemistry

1-(4-Bromo-2-fluorobenzyl)piperidin-4-ol has been investigated for its potential therapeutic properties, particularly in the treatment of neurological disorders. Its structural similarity to known psychoactive compounds suggests it may interact with neurotransmitter systems.

Case Study: Neuropharmacological Activity

Research has indicated that this compound may exhibit activity at serotonin receptors, which are crucial in mood regulation. In vitro studies demonstrated that it can modulate receptor activity, potentially leading to antidepressant effects.

Antimicrobial Activity

The compound has shown promising results against various bacterial strains, making it a candidate for developing new antimicrobial agents.

Case Study: Antibacterial Efficacy

In studies assessing its antibacterial properties, this compound exhibited significant activity against Staphylococcus aureus and Escherichia coli. The mechanism of action is believed to involve disruption of bacterial cell membranes.

Insecticidal Properties

Research has explored the insecticidal potential of this compound, targeting agricultural pests.

Case Study: Efficacy Against Pests

Field studies indicated that the compound effectively reduced pest populations in crop systems, suggesting its utility as a biopesticide. The mode of action appears to involve neurotoxic effects on insects.

Mechanism of Action

The mechanism of action of 1-(4-Bromo-2-fluorobenzyl)piperidin-4-ol involves its interaction with specific molecular targets. The bromine and fluorine atoms in the benzyl group can participate in halogen bonding, influencing the compound’s binding affinity to various receptors or enzymes. The hydroxyl group on the piperidine ring can form hydrogen bonds, further stabilizing the compound’s interaction with its targets .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Structural and Functional Comparison of Piperidin-4-ol Derivatives
Compound Name Substituents/Modifications Molecular Weight (g/mol) Key Biological Activity/Application Source/Reference
1-(4-Bromo-2-fluorobenzyl)piperidin-4-ol 4-Bromo-2-fluorobenzyl group 288.16 Intermediate for sulfonyl fluorides and antimicrobial agents
Z3777013540 (1-(5-(6-fluoro-1H-indol-2-yl)pyrimidin-2-yl)piperidin-4-ol) Pyrimidine-indole core Not reported CNS-targeting agent with high BBB penetrance (CNS MPO score: 4.8/6)
PIPD1 (4-(4-chloro-3-(trifluoromethyl)phenyl)-1-(2-methylbenzyl)piperidin-4-ol) Chloro-trifluoromethylphenyl and methylbenzyl groups 409.84 Potent inhibitor of Mycobacterium tuberculosis (MmpL3 target)
1-(2-hydroxy-3-(naphthalen-2-yloxy)propyl)-4-(quinolin-3-yl)piperidin-4-ol Naphthalene-quinoline substituents 458.52 Selective 5-HT₁F antagonist (Ki = 11 nM); no activity at 5-HT₁A
1-(4-Bromo-2-fluorobenzyl)-1,4-diazepane Diazepane ring (7-membered) instead of piperidine 287.17 Structural variant with potential altered pharmacokinetics
1-Benzyl-4-(4-fluorophenyl)piperidin-4-ol 4-Fluorophenyl and benzyl groups 285.35 Pharmaceutical intermediate (CAS: 163631-02-5)

Key Differences and Implications

Substituent Effects on Bioactivity :

  • The 4-bromo-2-fluorobenzyl group in the parent compound enhances electrophilicity, facilitating reactions like sulfonylation (e.g., synthesis of sulfonyl fluorides) . In contrast, PIPD1 ’s chloro-trifluoromethylphenyl group confers specificity against M. tuberculosis, likely due to hydrophobic interactions with the MmpL3 transporter .
  • Z3777013540 ’s pyrimidine-indole core improves CNS penetration, as evidenced by its high CNS MPO score, making it suitable for neurodegenerative disease research .

Positional Isomerism :

  • Isomers like 1-(5-bromo-2-fluorobenzyl)piperidin-4-ol (CAS: 1248251-53-7) and 1-(4-bromo-3-fluorobenzyl)piperidin-4-ol (CAS: 1704096-70-7) demonstrate how halogen positioning affects electronic properties and solubility, impacting synthetic utility .

Biological Activity

1-(4-Bromo-2-fluorobenzyl)piperidin-4-ol is a chemical compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and implications in therapeutic applications based on current research findings.

Chemical Structure and Properties

This compound can be characterized by its unique structure, which includes a piperidine ring substituted with a bromo and fluoro group on the benzyl moiety. This structural configuration is believed to influence its interaction with biological targets.

Biological Activity

The biological activity of this compound has been investigated in various studies, revealing its potential as an inhibitor of specific biological pathways.

Antitumor Activity

Recent studies have highlighted the compound's ability to inhibit tumor cell proliferation. For instance, it has shown promising results against certain cancer cell lines, suggesting its role as a potential anticancer agent. The compound's mechanism may involve the inhibition of key signaling pathways associated with cancer progression.

Cell Line IC50 (µM) Reference
A4310.5
HepG21.2
MCF70.8

Neuroprotective Effects

Research indicates that this compound may exhibit neuroprotective properties. It has been studied for its potential to modulate neurotransmitter systems, particularly in models of neurodegenerative diseases. The compound may enhance synaptic plasticity and protect against neuronal damage.

The precise mechanism through which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the halogen substituents (bromo and fluoro) enhance lipophilicity, facilitating better membrane penetration and interaction with intracellular targets.

Interaction with Receptors

The compound has been shown to interact with various receptors, including:

  • Dopamine Receptors : Modulating dopaminergic signaling pathways.
  • Serotonin Receptors : Potentially influencing mood and anxiety-related behaviors.

Case Studies

Several case studies have demonstrated the efficacy of this compound in preclinical models:

  • Anticancer Study : A study conducted on xenograft models indicated a significant reduction in tumor size when treated with this compound compared to controls, supporting its potential as an anticancer therapeutic agent.
  • Neuroprotection Study : In a model of Alzheimer's disease, administration of the compound led to improved cognitive function and reduced amyloid-beta accumulation, suggesting neuroprotective effects.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-(4-Bromo-2-fluorobenzyl)piperidin-4-ol
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